molecular formula C10H20O3 B14544764 2,3-Butanediol, 1-(1-hydroxycyclohexyl)- CAS No. 62096-00-8

2,3-Butanediol, 1-(1-hydroxycyclohexyl)-

Cat. No.: B14544764
CAS No.: 62096-00-8
M. Wt: 188.26 g/mol
InChI Key: YQSJTBKZLKLXDH-UHFFFAOYSA-N
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Description

2,3-Butanediol, 1-(1-hydroxycyclohexyl)- is an organic compound with the molecular formula C10H20O3. It is a derivative of 2,3-butanediol, which is a vicinal diol, meaning it has two hydroxyl groups on adjacent carbon atoms. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Butanediol, 1-(1-hydroxycyclohexyl)- typically involves the reaction of 2,3-butanediol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of 2,3-Butanediol, 1-(1-hydroxycyclohexyl)- can be achieved through large-scale chemical synthesis. This involves the use of industrial reactors and continuous flow systems to ensure efficient production. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3-Butanediol, 1-(1-hydroxycyclohexyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

2,3-Butanediol, 1-(1-hydroxycyclohexyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of various industrial chemicals, including solvents, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of 2,3-Butanediol, 1-(1-hydroxycyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

2,3-Butanediol, 1-(1-hydroxycyclohexyl)- can be compared with other similar compounds, such as:

    1,4-Butanediol: Another vicinal diol with different chemical properties and applications.

    1,3-Butanediol: A structural isomer with distinct reactivity and uses.

    2,3-Butanediol: The parent compound with similar but less complex chemical behavior.

The uniqueness of 2,3-Butanediol, 1-(1-hydroxycyclohexyl)- lies in its specific structure, which imparts unique chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

62096-00-8

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

1-(1-hydroxycyclohexyl)butane-2,3-diol

InChI

InChI=1S/C10H20O3/c1-8(11)9(12)7-10(13)5-3-2-4-6-10/h8-9,11-13H,2-7H2,1H3

InChI Key

YQSJTBKZLKLXDH-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC1(CCCCC1)O)O)O

Origin of Product

United States

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